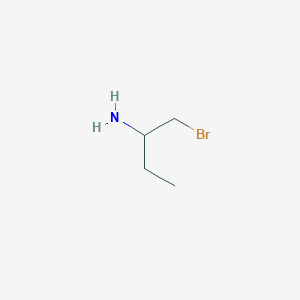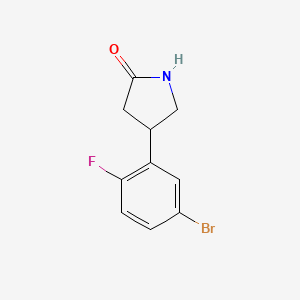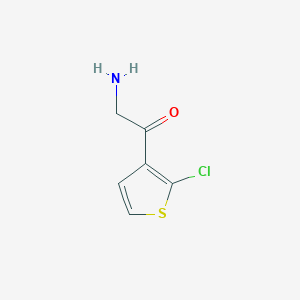
(1S)-2-bromo-1-(4-ethoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13BrO2. This compound is characterized by the presence of a bromine atom, an ethoxy group attached to a phenyl ring, and a hydroxyl group on the ethan-1-ol backbone. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol typically involves the bromination of 1-(4-ethoxyphenyl)ethanol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of (1S)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
(1S)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, yielding 1-(4-ethoxyphenyl)ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include 1-(4-ethoxyphenyl)ethanol derivatives with different substituents replacing the bromine atom.
Oxidation: Products include 1-(4-ethoxyphenyl)ethanone or 1-(4-ethoxyphenyl)ethanal.
Reduction: The major product is 1-(4-ethoxyphenyl)ethanol.
科学的研究の応用
(1S)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of (1S)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol involves its interaction with nucleophiles, oxidizing agents, and reducing agents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
類似化合物との比較
Similar Compounds
(1R)-1-(4-methoxyphenyl)ethan-1-ol: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-ethoxyphenyl)ethanol: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-(4-methoxyphenyl)ethanol: Similar structure but with a methoxy group and no bromine atom.
Uniqueness
(1S)-2-Bromo-1-(4-ethoxyphenyl)ethan-1-ol is unique due to the presence of both a bromine atom and an ethoxy group, which allows for a wide range of chemical reactions and applications. The combination of these functional groups makes it a versatile compound in organic synthesis and scientific research.
特性
分子式 |
C10H13BrO2 |
|---|---|
分子量 |
245.11 g/mol |
IUPAC名 |
(1S)-2-bromo-1-(4-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6,10,12H,2,7H2,1H3/t10-/m1/s1 |
InChIキー |
SEQUGVYEBCEMLX-SNVBAGLBSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)[C@@H](CBr)O |
正規SMILES |
CCOC1=CC=C(C=C1)C(CBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate](/img/structure/B13150711.png)
![5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13150717.png)
![8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13150724.png)




![Methyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B13150756.png)


![(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13150771.png)


